
4-(3-methoxyphenyl)butan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient synthetic route for 4-(3-methoxyphenyl)butan-2-one involves the one-pot tandem synthesis from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This process includes dehydrogenation, aldol condensation, and hydrogenation steps. The bimetallic sites in the catalyst facilitate the dehydrogenation and hydrogenation, while the support aids in the C–C coupling (aldol) process .
Another common method is the Friedel–Crafts alkylation of anisole with 4-hydroxybutan-2-one or methyl vinyl ketone using homogeneous or heterogeneous Lewis or Brønsted acid catalysts . this method often produces many side products and significant quantities of waste .
Industrial Production Methods
Commercially, this compound is prepared using the aforementioned Friedel–Crafts alkylation method due to its scalability . Despite the challenges of side products and waste, this method remains prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(3-Methoxyphenyl)butan-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to attenuate lipopolysaccharide-induced inflammation by modulating oxidative stress and cytokine production . The compound’s effects are believed to be mediated through its antioxidant properties and its ability to inhibit pro-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one: This compound is structurally similar and shares some biological activities.
4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one: Another related compound with similar chemical properties.
Uniqueness
4-(3-Methoxyphenyl)butan-2-one is unique due to its specific combination of a methoxy group and a butan-2-one structure, which imparts distinct chemical and biological properties. Its widespread use in consumer products and scientific research highlights its versatility and importance.
Properties
CAS No. |
29114-51-0 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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